4-fluoro-N,5-dimethyl-2-nitroaniline

Vue d'ensemble

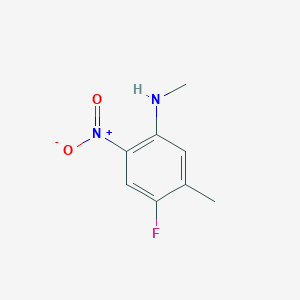

Description

4-fluoro-N,5-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a fluoro group, two methyl groups, and a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N,5-dimethyl-2-nitroaniline typically involves the nitration of 4-fluoro-N,5-dimethylaniline. The process begins with the preparation of 4-fluoro-N,5-dimethylaniline, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-N,5-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, other strong nucleophiles.

Oxidation: Various oxidizing agents depending on the desired transformation.

Major Products Formed

Reduction: 4-fluoro-N,5-dimethyl-2-aminoaniline.

Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 4-fluoro-N,5-dimethyl-2-nitroaniline is its role as an intermediate in the synthesis of potent pharmaceutical compounds. Notably, it is utilized in the development of Mereletinib , a selective inhibitor of mutant BRAFV600E kinase, which is relevant in cancer treatment.

Synthesis Pathway

The synthesis of Mereletinib involves several steps where this compound undergoes transformations to introduce functional groups necessary for the final drug structure. The nitro group on this compound is selectively modified through various chemical reactions to yield the desired scaffolds:

- Initial Modification : The nitro group is reduced or substituted to introduce other functional groups.

- Formation of Key Intermediates : The compound is transformed into intermediates that are further reacted to construct the complete molecular framework of Mereletinib.

- Final Product : Through a series of carefully controlled reactions, high-purity Mereletinib is obtained, highlighting the importance of this compound in this synthetic route .

Industrial Applications

Beyond its pharmaceutical applications, this compound can be explored for its potential use in various industrial processes:

- Dyes and Pigments : The compound can serve as a precursor for synthesizing dyes and pigments due to its aromatic properties and ability to undergo electrophilic substitution reactions.

- Agricultural Chemicals : Similar nitroanilines have been used in developing herbicides and pesticides, suggesting that this compound may also find applications in agrochemicals.

Case Study 1: Synthesis of Mereletinib

A detailed examination of the synthetic pathway involving this compound illustrates its critical role in producing high-efficacy inhibitors for cancer therapy. The synthesis involves:

- Multiple reaction steps with varying conditions (temperature, solvents).

- Characterization techniques (NMR, HPLC) used to confirm the purity and identity of intermediates and final products.

Case Study 2: Development of Agricultural Chemicals

Research into the use of nitroanilines has shown promise in developing new herbicides. Studies focus on:

- Evaluating the efficacy of derivatives synthesized from this compound against specific weed species.

- Assessing environmental impact and safety profiles for agricultural applications.

Mécanisme D'action

The mechanism of action of 4-fluoro-N,5-dimethyl-2-nitroaniline depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by altering the electronic properties of the molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-fluoro-N,N-dimethyl-2-nitroaniline: Similar structure but with different substitution patterns on the nitrogen atom.

4-fluoro-2-nitroaniline: Lacks the methyl groups present in 4-fluoro-N,5-dimethyl-2-nitroaniline.

4-fluoro-2-methoxy-5-nitroaniline: Contains a methoxy group instead of the dimethylamino group.

Uniqueness

This compound is unique due to the specific combination of substituents on the benzene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and pharmaceuticals.

Activité Biologique

4-Fluoro-N,5-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9FN2O2. This compound is a derivative of aniline, characterized by the presence of a fluoro group, two methyl groups, and a nitro group attached to the benzene ring. Its unique structure imparts distinct biological activities, making it a subject of interest in various fields, including pharmaceuticals and organic synthesis.

The compound undergoes several chemical reactions that are crucial for its biological activity:

- Reduction : The nitro group can be bioreduced to form reactive intermediates, which may interact with cellular components. This reaction is typically facilitated by biological reductants or chemical agents such as tin(II) chloride.

- Substitution : The fluoro group can be substituted under nucleophilic conditions, allowing for further functionalization of the molecule.

- Oxidation : Although less common, oxidation reactions can also occur, potentially leading to different biological interactions.

The mechanism of action is largely dependent on these transformations. The nitro group’s bioreduction plays a significant role in its reactivity within biological systems, while the fluoro group influences binding affinities to various molecular targets, including enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antibacterial Properties : Preliminary studies suggest that compounds with similar structures show significant antibacterial activity. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .

- Pharmaceutical Applications : The compound has been explored as an intermediate in synthesizing pharmaceuticals targeting specific diseases, including cancer. Its structural characteristics allow for modifications that enhance therapeutic efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N,N-dimethyl-2-nitroaniline | Similar structure but different nitrogen substitution | Moderate antibacterial activity |

| 4-Fluoro-2-nitroaniline | Lacks methyl groups | Lower efficacy in drug development |

| 4-Fluoro-2-methoxy-5-nitroaniline | Contains methoxy group | Enhanced binding affinity to targets |

Case Studies

- Antibacterial Study : A study conducted on derivatives of nitroanilines demonstrated that certain substitutions could enhance antibacterial properties. The study focused on the reaction mechanisms and biological interactions of these compounds with bacterial strains .

- Pharmaceutical Development : Research involving the synthesis of new compounds from this compound has shown promising results in developing agents targeting epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). The nitro group’s reduction was crucial for activating the compound's therapeutic potential .

Propriétés

IUPAC Name |

4-fluoro-N,5-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-5-3-7(10-2)8(11(12)13)4-6(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUXLOXPBSOVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.